molecular formula C17H18N2O3 B2516952 (E)-3-(furan-2-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)prop-2-en-1-one CAS No. 1428382-23-3

(E)-3-(furan-2-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)prop-2-en-1-one

Cat. No. B2516952
CAS RN: 1428382-23-3
M. Wt: 298.342
InChI Key: RCCLAIUWTMSUDO-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-2-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. This compound is also known as FPPP and has been synthesized through various methods to study its properties and applications.

Scientific Research Applications

1. Pharmacological Potential and Synthetic Pathways

(E)-3-(furan-2-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)prop-2-en-1-one and its derivatives exhibit a range of pharmacological properties, including 5-HT2 antagonist activity, anti-inflammatory properties, and potential applications in antimicrobial treatments. The compound's synthesis pathways involve reactions with various nucleophiles, leading to the formation of distinct derivatives with potential pharmacological activities. These pathways include reactions with anilines, hydrazine, hydroxylamine, and guanidine, offering a versatile approach to creating a variety of derivatives (Watanabe, Yoshiwara, & Kanao, 1993) (Farag, Dawood, Abdel‐Aziz, Hamdy, & Fakhr, 2011).

2. Anti-inflammatory Properties

The anti-inflammatory properties of 1-furan-2-yl-3-pyridin-2-yl-propenone (a derivative of the compound ) have been highlighted through studies demonstrating its ability to inhibit the production of nitric oxide and tumor necrosis factor-α. This insight into the compound's mechanism of action provides a foundation for exploring its therapeutic potential in inflammatory conditions (Lee et al., 2006).

3. Photophysical Properties and Molecular Interaction Studies

The compound's derivatives exhibit interesting photophysical properties, with studies revealing the effects of solvent polarity on absorption and fluorescence characteristics. Such research provides valuable insights into the compound's behavior in different environments and its potential applications in molecular interaction studies and material sciences (Kumari, Varghese, George, & Sudhakar, 2017).

4. Structural and Conformational Analysis

Research into the NMR characteristics and conformational analysis of the compound's derivatives provides a detailed understanding of their molecular structures. This knowledge is crucial for drug design and the development of compounds with specific pharmacological properties (Jin-hong, 2011).

5. DNA Interaction and Anticancer Activity

Novel derivatives of the compound have been synthesized and characterized for their ability to interact with DNA and inhibit human topoisomerase IIα catalytically. Such interactions suggest the compound's potential application in developing anticancer agents with specific mechanisms of action (Jeon, Park, Kadayat, Shrestha, Lee, & Kwon, 2017).

properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(4-pyridin-2-yloxypiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-17(7-6-14-4-3-13-21-14)19-11-8-15(9-12-19)22-16-5-1-2-10-18-16/h1-7,10,13,15H,8-9,11-12H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCLAIUWTMSUDO-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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